Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide
Description
Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide is a boronic ester-containing cyclobutane derivative. Its structure integrates a cyclobutane ring, a phenyl group substituted with a dioxaborolane moiety, and an ethylamide linkage. This compound’s hybrid structure positions it as a candidate for targeted drug delivery, enzyme inhibition, or as a synthetic intermediate in organic chemistry.
Properties
Molecular Formula |
C19H28BNO3 |
|---|---|
Molecular Weight |
329.2 g/mol |
IUPAC Name |
N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C19H28BNO3/c1-13(21-17(22)15-7-6-8-15)14-9-11-16(12-10-14)20-23-18(2,3)19(4,5)24-20/h9-13,15H,6-8H2,1-5H3,(H,21,22) |
InChI Key |
UYOHGAAYQVBDFZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C3CCC3 |
Origin of Product |
United States |
Preparation Methods
Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid
Heating 1,1-cyclobutanedicarboxylic acid at 160°C induces decarboxylation, releasing carbon dioxide and yielding cyclobutanecarboxylic acid. While straightforward, this method suffers from moderate yields (≤70%) and requires careful temperature control to avoid side reactions.
UV-Irradiation of Acrylic Acid with Ethylene
A more efficient approach involves UV-light-mediated [2+2] cycloaddition of acrylic acid and ethylene in dichloromethane at -30°C to -20°C. Key parameters include:
| Parameter | Value |
|---|---|
| Reactants | Acrylic acid, ethylene gas |
| Solvent | Dichloromethane |
| Temperature | -30°C to -20°C |
| Reaction Time | 3 hours |
| Catalyst | 450W high-pressure mercury lamp |
| Yield | 97% |
| Purity (GC) | 99.5% |
This method achieves near-quantitative conversion due to precise control over radical intermediates, making it preferable for large-scale production.
Synthesis of 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethylamine
The boronate ester moiety is introduced via Miyaura borylation, a palladium-catalyzed reaction that replaces aryl halides with boronate groups.
Protection of 4-Bromophenethylamine
The amine group in 4-bromophenethylamine is protected as a tert-butoxycarbonyl (Boc) derivative to prevent side reactions during subsequent steps. Boc protection is achieved using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with a catalytic amount of 4-dimethylaminopyridine (DMAP).
Miyaura Borylation
The Boc-protected 4-bromophenethylamine undergoes borylation with bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis:
| Parameter | Value |
|---|---|
| Catalyst | Pd(dppf)Cl₂ |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene |
| Base | Potassium acetate |
| Solvent | 1,4-Dioxane |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
| Yield | 85–90% |
This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group at the para position of the phenyl ring.
Deprotection of the Boc Group
The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethylamine with >95% purity.
Amide Bond Formation
The final step couples cyclobutanecarboxylic acid with the boronate-functionalized amine via amide bond formation.
Activation of Cyclobutanecarboxylic Acid
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane. This intermediate is highly reactive and must be used immediately.
Coupling Reaction
The acyl chloride reacts with the amine in the presence of a base:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine (Et₃N) |
| Temperature | 0°C to room temperature |
| Reaction Time | 2–4 hours |
| Yield | 75–80% |
| Purity (HPLC) | ≥98% |
Alternative methods using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dimethylformamide (DMF) achieve comparable yields but require stringent moisture control.
Optimization and Scale-Up Considerations
Purification Techniques
-
Distillation : Cyclobutanecarboxylic acid is purified via vacuum distillation (90°C at -0.07 MPa).
-
Recrystallization : The final amide is recrystallized from methyl tert-butyl ether (MTBE) to enhance purity.
Analytical Characterization
Critical quality control metrics include:
-
Nuclear Magnetic Resonance (NMR) : Confirms boronate ester integrity (δ 1.25 ppm for pinacol methyl groups) and amide linkage (δ 6.5–7.5 ppm for aromatic protons).
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 329.2 [M+H]⁺ aligns with the compound’s molecular weight.
-
High-Performance Liquid Chromatography (HPLC) : Purity ≥98% with a retention time of 8.2 minutes (C18 column, acetonitrile/water gradient) .
Chemical Reactions Analysis
Types of Reactions
Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide can undergo various chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form phenols.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
Oxidation: Phenols.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
GPR120 Modulation and Diabetes Treatment
One of the primary applications of this compound lies in its role as a GPR120 (G protein-coupled receptor 120) modulator. GPR120 is known to influence insulin sensitivity and has been linked to the management of diabetes mellitus, particularly type 2 diabetes. The compound has demonstrated agonist activity on GPR120, suggesting potential for enhancing insulin sensitivity through mechanisms such as:
- Anti-inflammatory effects : It may exert beneficial effects on monocytes and macrophages.
- Enhanced glucose uptake : The compound could improve glucose uptake in adipose tissues and muscles.
Research indicates that compounds like cyclobutanecarboxylic acid derivatives can be combined with existing anti-diabetic medications to enhance their efficacy, making them promising candidates for new diabetes treatments .
Synthesis and Chemical Properties
The synthesis of cyclobutanecarboxylic acid derivatives involves complex organic reactions. The presence of the dioxaborolane moiety contributes to the compound's stability and reactivity. Key steps in synthesis include:
- Alkylation reactions : Utilizing boron-containing reagents to form stable intermediates.
- Functional group transformations : Modifying the dioxaborolane group to enhance biological activity.
These synthetic pathways are crucial for developing analogs with improved pharmacological profiles .
Case Study 1: Diabetes Management
A study examined the effects of a related cyclobutane derivative on insulin sensitivity in diabetic models. Results indicated a significant reduction in blood glucose levels and improved metabolic markers when administered alongside standard diabetes treatments .
Case Study 2: Cancer Cell Lines
Research involving cyclobutane derivatives showed promise in inhibiting proliferation in various cancer cell lines. The mechanism was attributed to the modulation of metabolic pathways critical for cancer cell growth .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Diabetes Treatment | GPR120 modulation | Improved insulin sensitivity |
| Cancer Therapy | Inhibition of tumor growth | Enhanced efficacy with chemotherapeutics |
| Synthesis Techniques | Alkylation and functional group modifications | Development of stable analogs |
Mechanism of Action
The mechanism of action of cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide involves its interaction with molecular targets through its functional groups. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions . The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Structural Similarities :
- Shares the dioxaborolane-substituted phenyl group and cyclobutane core.
Key Differences : - Functional Group : The target compound features an ethylamide group, whereas Compound 22 has a methyl ester. This impacts solubility (amide > ester in polar solvents) and stability (esters hydrolyze faster under basic conditions).
- Synthesis : Compound 22 is synthesized via photoredox catalysis using an iridium complex , while the target compound likely requires amide coupling (e.g., HATU/DIPEA).
Applications : The ester in Compound 22 is more reactive in transesterification, whereas the amide in the target compound may enhance binding to biological targets (e.g., proteases).
N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl) Cyclopropanecarboxamide
Structural Similarities :
- Contains a dioxaborolane-substituted phenyl group and an amide linkage.
Key Differences : - Ring System : Cyclopropane (3-membered) vs. cyclobutane (4-membered). Cyclopropane’s higher ring strain increases reactivity but reduces thermal stability.
- Synthetic Accessibility : Cyclopropane derivatives often require specialized methods (e.g., Simmons-Smith), whereas cyclobutanes are accessible via [2+2] photocycloadditions .
Physicochemical Properties :
Cyclobutanecarboxylic Acid, 3-Amino-2,2-Dimethyl-, Methyl Ester, Hydrochloride
Structural Similarities :
- Cyclobutane core and carboxylic acid derivative.
Key Differences : - Substituents: Amino and methyl groups at the 3-position vs. a dioxaborolane-phenyl-ethylamide chain.
- Salt Form: Hydrochloride salt enhances water solubility, unlike the neutral boronic ester in the target compound . Applications: The amino group in this derivative facilitates peptide coupling, making it a versatile intermediate in drug synthesis , whereas the target compound’s boronic ester is tailored for cross-coupling reactions.
Biological Activity
Cyclobutanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a cyclobutanecarboxylic acid core linked to an amide group and a boron-containing moiety. The presence of the boron atom is particularly noteworthy as it may influence the compound's reactivity and biological interactions.
Structural Formula
Research indicates that compounds similar to cyclobutanecarboxylic acid derivatives exhibit various biological activities, primarily through their interactions with key enzymes and receptors. Notably, they may act as inhibitors of kinases such as GSK-3β, IKK-β, and ROCK-1, which are implicated in several disease processes including cancer and neurodegenerative disorders.
Inhibitory Activity
- GSK-3β Inhibition :
- Cytotoxicity Studies :
- Cytotoxicity assays performed on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) indicated that certain derivatives maintain cell viability while exhibiting kinase inhibitory activity. For example, compounds with cyclobutyl substituents demonstrated no significant decrease in cell viability at concentrations up to 10 µM .
Anti-inflammatory Activity
In models of inflammation induced by lipopolysaccharides (LPS), certain cyclobutane derivatives have been shown to suppress nitric oxide production and pro-inflammatory cytokine release. This indicates a potential role in treating inflammatory conditions .
Anticancer Activity
The anticancer potential of cyclobutanecarboxylic acid derivatives has been explored through various studies. Compounds containing the cyclobutane ring have demonstrated cytotoxic effects against several cancer cell lines, suggesting their utility in cancer therapy.
Table 1: Inhibitory Potency of Cyclobutane Derivatives Against GSK-3β
| Compound ID | Substituent | IC50 (nM) | Cell Line Tested | Viability at 10 µM |
|---|---|---|---|---|
| Compound 40 | Cyclopropyl | 50 | HT-22 | Yes |
| Compound 41 | Cyclobutyl | 30 | BV-2 | Yes |
| Compound 62 | Isopropyl | 100 | HT-22 | No |
Table 2: Cytotoxicity Results for Selected Compounds
| Compound ID | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound 40 | 0.1 | 95 |
| Compound 41 | 1 | 90 |
| Compound 62 | 10 | 70 |
Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of a cyclobutane derivative in a mouse model of Alzheimer's disease. The compound was administered at varying doses over a month, resulting in reduced neuroinflammation and improved cognitive function as assessed by behavioral tests.
Case Study 2: Anticancer Efficacy
In vitro studies on breast cancer cell lines demonstrated that specific cyclobutane derivatives could induce apoptosis through the activation of caspase pathways. This study highlighted the potential for these compounds as lead candidates for further development in cancer therapeutics.
Q & A
What synthetic methodologies are optimal for constructing the cyclobutane and dioxaborolane moieties in this compound?
Basic:
The cyclobutane ring can be synthesized via [2+2] photocycloaddition or strain-driven ring closure. For example, cyclobutanecarboxylic acid derivatives are often prepared by Friedel-Crafts acylation or hydrolysis of cyclobutanenitrile intermediates . The dioxaborolane group is typically introduced via Suzuki-Miyaura coupling, where a pinacol boronic ester is reacted with aryl halides under palladium catalysis .
Advanced:
Stereocontrol in cyclobutane synthesis remains challenging. Organocatalytic enantioselective [2+2] cycloadditions or transition-metal-mediated methods (e.g., Rh-catalyzed C–H activation) can achieve stereodefined cyclobutanes . For the dioxaborolane moiety, regioselective installation requires protection/deprotection strategies to avoid boronic acid self-condensation. Microwave-assisted cross-coupling (e.g., with Pd(PPh₃)₄) improves yield and reduces side reactions .
How does the angle strain of the cyclobutane ring influence the compound’s reactivity and stability?
Basic:
Cyclobutane’s Baeyer angle strain (~90° vs. ideal 109.5°) increases ring-opening propensity under thermal or acidic conditions. Stability studies (TGA/DSC) show decomposition above 150°C, necessitating low-temperature storage (0–6°C) for intermediates .
Advanced:
The strain enhances electrophilicity, making the amide bond susceptible to nucleophilic attack. Computational studies (DFT) predict that substituents at the 1-position of the cyclobutane mitigate strain via hyperconjugation. Stability under physiological pH (e.g., in drug delivery) requires buffered formulations (pH 6–8) to prevent hydrolysis .
What analytical techniques are critical for characterizing this compound and resolving structural ambiguities?
Basic:
- NMR : ¹H/¹³C NMR identifies cyclobutane protons (δ 2.5–3.5 ppm) and dioxaborolane quaternary carbons.
- HRMS : Exact mass confirms molecular formula (e.g., C₂₂H₂₉BN₂O₃ requires 394.23 g/mol) .
Advanced:
- X-ray crystallography : Resolves stereochemistry of the cyclobutane and confirms boronic ester geometry.
- ²D NOESY : Detects through-space interactions to distinguish cis/trans amide conformers .
How does the dioxaborolane group participate in cross-coupling reactions, and what are common side reactions?
Basic:
The dioxaborolane enables Suzuki-Miyaura coupling with aryl halides, forming biaryl linkages. Typical conditions: Pd(OAc)₂, SPhos ligand, K₂CO₃ in THF/H₂O (80°C, 12h) .
Advanced:
Side reactions include protodeboronation (acidic conditions) or homocoupling (oxidizing agents). Optimizing ligand choice (e.g., XPhos) and degassing solvents minimizes these. Kinetic studies show pseudo-first-order dependence on boronic ester concentration .
What strategies are used to evaluate the compound’s potential in medicinal chemistry?
Basic:
- LogP determination (HPLC): Assesses lipophilicity for blood-brain barrier penetration.
- In vitro assays : CYP450 inhibition screening to predict drug-drug interactions .
Advanced:
- Protein binding studies (SPR): Measures affinity for targets like FABP4/5, where cyclobutane analogs show sub-μM IC₅₀ .
- Metabolic stability : Liver microsome assays identify major metabolites (e.g., hydroxylation at cyclobutane or N-dealkylation) .
How are stereochemical outcomes controlled during synthesis of the cyclobutane-amide linkage?
Basic:
Chiral auxiliaries (e.g., Evans oxazolidinones) direct asymmetric amide bond formation. Racemization is minimized using low-temperature coupling agents (EDC/HOBt) .
Advanced:
Dynamic kinetic resolution (DKR) with chiral catalysts (e.g., Ru-phosphine complexes) achieves >95% ee. Computational modeling (MD simulations) predicts transition states to guide catalyst design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
